UTPgammaS trisodium salt

Vue d'ensemble

Description

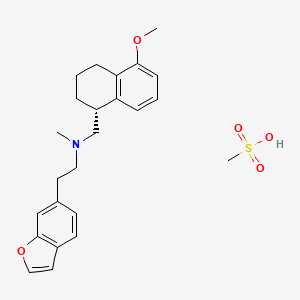

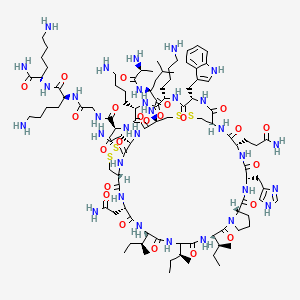

UTPgammaS trisodium salt, also known as Uridine-5’- (γ-thio)-triphosphate trisodium salt, is a selective P2Y2 and P2Y4 receptor agonist . It is enzymatically stable . The molecular formula of UTPgammaS trisodium salt is C9H12N2Na3O14P3S and its molecular weight is 566.15 .

Molecular Structure Analysis

The molecular structure of UTPgammaS trisodium salt is represented by the formula C9H12N2Na3O14P3S . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis

UTPgammaS trisodium salt is known to be enzymatically stable . The specific chemical reactions involving UTPgammaS trisodium salt are not provided in the search results.Physical And Chemical Properties Analysis

UTPgammaS trisodium salt appears as a powder . It is soluble up to 100 mM in water . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique

P2Y Receptor Agonist

UTPgammaS trisodium salt is a selective P2Y2 and P2Y4 receptor agonist . P2Y receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP. This property makes UTPgammaS trisodium salt useful in studying the function and pharmacology of these receptors.

Enzymatically Stable

UTPgammaS trisodium salt is enzymatically stable . This means it is resistant to degradation by enzymes, which makes it a valuable tool in biological and pharmacological research where enzymatic degradation can often be a limiting factor.

Vasodilatory Effects

UTPgammaS trisodium salt has been used to study its vasodilatory effects on the skeletal muscle cells of diabetic patients . Vasodilation is the widening of blood vessels, which decreases blood pressure. Studying the vasodilatory effects of UTPgammaS trisodium salt could lead to new treatments for conditions like hypertension and heart disease.

Ion Transport Functions

UTPgammaS trisodium salt has been used as a purinergic agonist to study ion transport functions of P2Y2 receptors on rat basolateral membranes . Ion transport is crucial for maintaining the balance of ions in cells, which is essential for many physiological processes.

Pharmacological Research

Due to its selective agonist properties for P2Y2/4 receptors, UTPgammaS trisodium salt is used in pharmacological research . It helps in understanding the role of these receptors in various physiological and pathological processes.

Biochemical Research

UTPgammaS trisodium salt is used in biochemical research due to its stability and specific receptor agonist properties . It can be used to study the biochemical pathways involving P2Y receptors and the effects of their activation or inhibition.

Mécanisme D'action

Target of Action

UTPgammaS trisodium salt is a selective agonist for the P2Y2 and P2Y4 receptors . These receptors are part of the P2Y receptor family, which are G-protein coupled receptors activated by nucleotides such as ATP, ADP, UTP, and UDP .

Mode of Action

As an agonist, UTPgammaS trisodium salt binds to the P2Y2 and P2Y4 receptors, triggering a conformational change that activates the receptor . This activation leads to a cascade of intracellular events, including the release of intracellular calcium and activation of phospholipase C .

Biochemical Pathways

The activation of P2Y2 and P2Y4 receptors by UTPgammaS trisodium salt affects several biochemical pathways. These include the phosphoinositide pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activation of protein kinase C .

Pharmacokinetics

As a nucleotide analog, it is expected to have good water solubility . Its bioavailability, distribution, metabolism, and excretion would depend on factors such as route of administration and physiological conditions .

Result of Action

The activation of P2Y2 and P2Y4 receptors by UTPgammaS trisodium salt can lead to various cellular responses, including cell proliferation, differentiation, migration, and secretion . The exact effects would depend on the cell type and the specific downstream signaling pathways activated .

Action Environment

The action of UTPgammaS trisodium salt can be influenced by various environmental factors. For example, the presence of other nucleotides or nucleotide analogs can affect its binding to P2Y receptors . Additionally, factors such as pH and temperature can affect its stability and activity .

Propriétés

IUPAC Name |

trisodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABJTNBFBFOTEH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2Na3O14P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UTPgammaS trisodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)